N-(3-(3-((2,4-dioxooxazolidin-3-yl)methyl)azetidin-1-yl)-3-oxopropyl)-3-methylbenzenesulfonamide
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Description
This compound is a derivative of azetidin-3-ylmethanol and is used as a CCR6 receptor modulator . It is used in the treatment or prevention of various diseases, conditions, or disorders that can be ameliorated by modulating this receptor .
Synthesis Analysis
The synthesis of this compound is related to its use as a CCR6 receptor modulator . The patent document does not provide specific details about the synthesis process .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple heterocyclic rings . It is a derivative of azetidin-3-ylmethanol .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the available resources .Mechanism of Action
This compound acts as a modulator of the CCR6 receptor . The CCR6 receptor is a G-protein coupled receptor (GPCR) that recognizes and binds to peptide chemokine ligands . The predominant functions of chemokine receptors and their ligands are to induce leukocyte trafficking to-and-from lymphoid organs and tissues in the steady state, as well as in the context of an infection or inflammation .
Safety and Hazards
Properties
IUPAC Name |
N-[3-[3-[(2,4-dioxo-1,3-oxazolidin-3-yl)methyl]azetidin-1-yl]-3-oxopropyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O6S/c1-12-3-2-4-14(7-12)27(24,25)18-6-5-15(21)19-8-13(9-19)10-20-16(22)11-26-17(20)23/h2-4,7,13,18H,5-6,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINGBJQWCKRKJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC(C2)CN3C(=O)COC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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